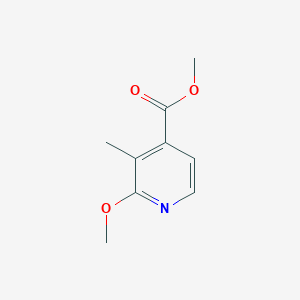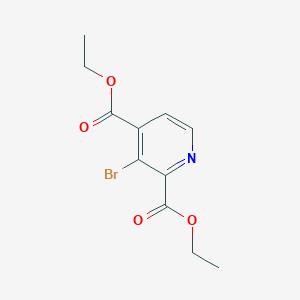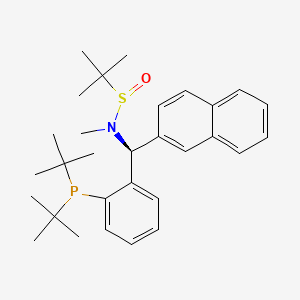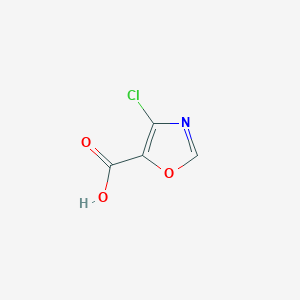
4-Chlorooxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorooxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorooxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of α,β-acetylenic oximes with hydroxylamine hydrochloride in a solvent mixture of dimethylformamide (DMF) and isopropanol (i-PrOH) under microwave irradiation at 90°C . This method yields the desired oxazole ring with the chlorine and carboxylic acid substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxazole ring or the carboxylic acid group.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives.
Oxidation Products: Oxidized forms of the oxazole ring or carboxylic acid group.
Reduction Products: Reduced forms of the oxazole ring or carboxylic acid group.
Esters: Ester derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Chlorooxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chlorooxazole-5-carboxylic acid involves its interaction with specific molecular targets, leading to biological effects. The compound may inhibit enzymes or interfere with cellular pathways, resulting in antimicrobial or anticancer activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Oxazole-4-carboxylic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
Isoxazole derivatives: Similar heterocyclic structure but with different substitution patterns, leading to varied chemical and biological properties.
Uniqueness: 4-Chlorooxazole-5-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities compared to other oxazole derivatives .
Propiedades
Fórmula molecular |
C4H2ClNO3 |
|---|---|
Peso molecular |
147.51 g/mol |
Nombre IUPAC |
4-chloro-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C4H2ClNO3/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) |
Clave InChI |
ZYICBLJTHLELPF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(O1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


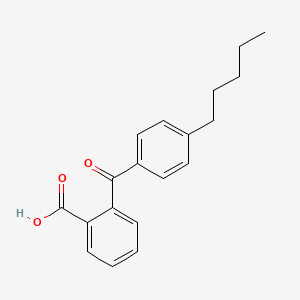
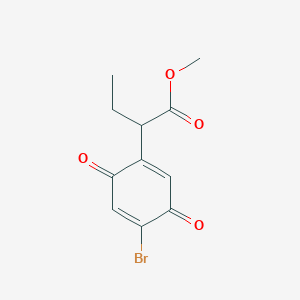


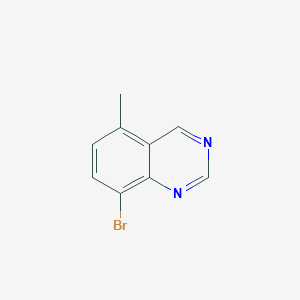
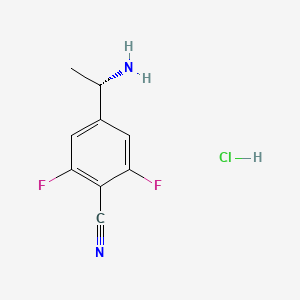
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)

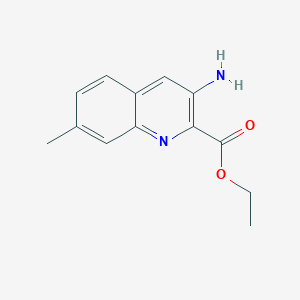
![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)

